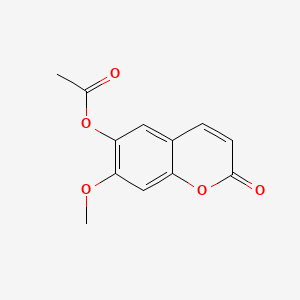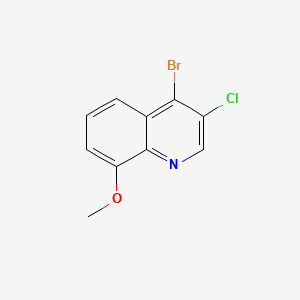
5-Bromo-6-fluoroisoquinoline
説明
5-Bromo-6-fluoroisoquinoline is an organic compound with the molecular formula C9H5BrFN and a molecular weight of 226.05 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrFN/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed, and dry .科学的研究の応用
Antibacterial Activity
5-Bromo-6-fluoroisoquinoline derivatives have been researched for their antibacterial properties. Studies have shown that certain synthesized quinolones exhibit significant Gram-positive activity against strains like Staphylococcus aureus and Streptococcus pneumoniae, including quinolone-resistant strains. Additionally, these compounds also show promising Gram-negative activity. One such derivative, synthesized through palladium-catalyzed cross-coupling reactions, demonstrated high antibacterial activity against a wide range of organisms, including anaerobes and common respiratory pathogens, while showing selectivity against mammalian homolog topoisomerases (Hayashi, Takahata, Kawamura, & Todo, 2002).
Anticancer Potential
Research into quinoline derivatives, including those related to this compound, has shown potential in anticancer drug development. Various substituted quinoline derivatives were tested for their biological activity against cancer cell lines, with some showing significant antiproliferative activity. This suggests a potential role for these compounds in cancer treatment (Kul Köprülü, Ökten, Tekin, & Çakmak, 2018).
Synthesis Improvement for Drug Discoveries
Advancements in the synthesis of key intermediates in drug discoveries have been made using compounds related to this compound. For example, the telescoping process was introduced to improve the synthesis of a key intermediate in medicinal chemistry, leading to increased yield and purity, which is essential for the rapid supply of compounds for drug development (Nishimura & Saitoh, 2016).
Optical Properties and Ligand Development
Research on bromoquinoline derivatives, closely related to this compound, has explored their potential in developing novel chelating ligands and investigating their optical properties. This includes the synthesis of bidentate and tridentate 6-bromoquinoline derivatives and their applications in ligand development and optical studies (Hu, Zhang, & Thummel, 2003).
Radiopharmaceutical Development
Compounds related to this compound have been used in the synthesis of radiolabeled ligands for imaging proliferating tumor cells. This includes the development of high-affinity bromine-76-labeled sigma2-receptor ligands, which have shown potential in identifying breast tumors in vivo and could serve as PET radiotracers for imaging solid tumors (Rowland et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .
特性
IUPAC Name |
5-bromo-6-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYBYIPLDCYGMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239463-43-4 | |
| Record name | 5-bromo-6-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


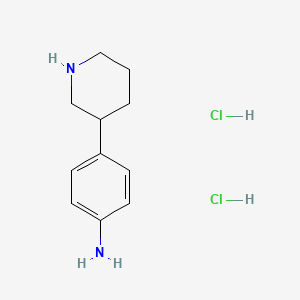



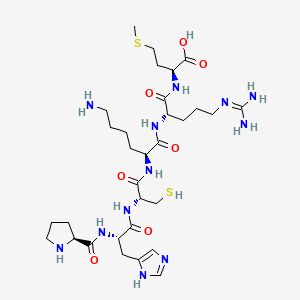


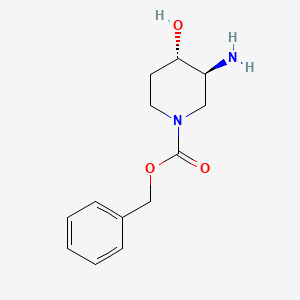
![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbaldehyde](/img/structure/B595674.png)
